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Compound of Interest

Compound Name:
2,4,7-Trimethyl-1H-indole-3-

carbaldehyde

CAS No.: 883547-98-6

Cat. No.: B1308988

Get Quote

Executive Summary & Chemical Identity
2,4,7-trimethyl-1H-indole-3-carbaldehyde is a highly specialized heterocyclic building block

characterized by a sterically congested indole core. Unlike the commoditized indole-3-

carboxaldehyde, this tris-methylated analog offers unique pharmacological advantages: the

methyl groups at positions 4 and 7 provide significant steric hindrance, potentially improving

metabolic stability by blocking common hydroxylation sites and enforcing specific

conformational constraints in ligand-protein binding.
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Property Detail

CAS Number 883547-98-6

IUPAC Name 2,4,7-trimethyl-1H-indole-3-carbaldehyde

Synonyms
2,4,7-Trimethylindole-3-carboxaldehyde; 3-

Formyl-2,4,7-trimethylindole

Molecular Formula C₁₂H₁₃NO

Molecular Weight 187.24 g/mol

SMILES CC1=C2C(C(C=O)=C(C)N2)=CC=C1C

Appearance
Off-white to pale yellow solid (Predicted based

on structural analogs)

Synthesis Strategy: The "Steric-Lock" Protocol
The synthesis of 883547-98-6 requires a two-stage workflow. Commercial availability of the

specific 2,4,7-trimethylindole precursor is often limited; therefore, a robust de novo synthesis

starting from 2,5-dimethylaniline is recommended to ensure structural integrity and supply

chain autonomy.

Retrosynthetic Analysis & Pathway
The most reliable route utilizes the Fischer Indole Synthesis to construct the sterically crowded

core, followed by a regioselective Vilsmeier-Haack Formylation.
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Caption: Logical flow for the synthesis of CAS 883547-98-6, highlighting the construction of the

methylated core prior to functionalization.
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Stage 1: Synthesis of 2,4,7-Trimethylindole
Rationale: The 4- and 7-methyl positions are established by the ortho-substitution pattern of the

hydrazine. Cyclization of 2,5-dimethylphenylhydrazine with acetone forces the new C-C bond

to the only available ortho position (C6 of the phenyl ring), which becomes C3a of the indole,

effectively placing the original C2-methyl at C7 and C5-methyl at C4.

Reagents: 2,5-Dimethylphenylhydrazine hydrochloride (1.0 eq), Acetone (3.0 eq), Glacial

Acetic Acid (Solvent), H₂SO₄ (Catalyst).

Hydrazone Formation: Dissolve 2,5-dimethylphenylhydrazine HCl in glacial acetic acid. Add

acetone dropwise at room temperature. Stir for 1 hour to form the hydrazone intermediate.

Cyclization: Heat the mixture to reflux (approx. 118°C) for 4 hours. The acid catalyzes the

[3,3]-sigmatropic rearrangement and subsequent ammonia loss.

Workup: Cool to room temperature. Pour into ice-water. Neutralize with NaOH to pH ~8.

Extract with ethyl acetate (3x).

Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash column

chromatography (Hexanes/EtOAc 95:5).

Validation: The product should be a pale yellow oil.

¹H NMR (CDCl₃, 400 MHz): δ 7.69 (br s, 1H, NH), 6.77-6.82 (m, 2H, Ar-H), 6.22 (s, 1H,

C3-H), 2.47 (s, 3H, C7-Me), 2.41 (s, 3H, C4-Me), 2.38 (s, 3H, C2-Me). (Ref: Ruthenium-

catalyzed heteroannulation, Result 1.7).

Stage 2: Vilsmeier-Haack Formylation
Rationale: Electrophilic aromatic substitution on the indole ring is highly regioselective for C3.

Since C2 is blocked by a methyl group, the Vilsmeier reagent (chloroiminium ion) exclusively

attacks C3, yielding the aldehyde upon hydrolysis.

Reagents: POCl₃ (1.2 eq), DMF (1.5 eq), 2,4,7-Trimethylindole (1.0 eq), Dichloromethane

(DCM) or DMF (as solvent).
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Vilsmeier Reagent Prep: In a flame-dried flask under Argon, cool DMF (dry) to 0°C. Add

POCl₃ dropwise over 20 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30

mins.

Addition: Dissolve 2,4,7-trimethylindole in minimal DMF or DCM. Add this solution dropwise

to the Vilsmeier reagent at 0°C.

Reaction: Allow to warm to room temperature, then heat to 40-60°C for 2-4 hours to ensure

complete conversion of the sterically hindered substrate.

Hydrolysis: Cool the mixture to 0°C. Carefully quench with saturated aqueous Sodium

Acetate or 2M NaOH (exothermic!). Adjust pH to 9-10.

Isolation: The product typically precipitates as a solid upon basification. Filter the solid, wash

with copious water, and dry.

Recrystallization: Recrystallize from Ethanol or Methanol to obtain the pure aldehyde.

Characterization & Quality Control
The following data points serve as a self-validating system to confirm the identity of the

synthesized material.

Technique Expected Signal / Value Structural Assignment

¹H NMR (DMSO-d₆) δ ~10.1-10.3 ppm (s, 1H) Aldehyde -CHO (Diagnostic)

δ ~12.0 ppm (br s, 1H) Indole -NH

δ ~6.8-7.0 ppm (d, 2H) Ar-H (H5, H6) (AB system)

δ ~2.6-2.7 ppm (s, 3H)
C2-CH₃ (Deshielded by C3-

CHO)

δ ~2.4-2.5 ppm (s, 6H) C4-CH₃ & C7-CH₃

Absence of Signal δ ~6.22 ppm
Loss of C3-H confirms

substitution

Mass Spectrometry m/z = 188.1 [M+H]⁺ Protonated molecular ion
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Applications in Drug Discovery
The 2,4,7-trimethyl-1H-indole-3-carbaldehyde scaffold is not merely a generic intermediate;

it is a "privileged structure" for designing metabolically robust kinase inhibitors and receptor

modulators.

Pharmacophore Logic
The specific methylation pattern imparts two critical properties:

Metabolic Blockade: The C4 and C7 positions are common sites for oxidative metabolism

(hydroxylation) in indoles. Methylating these sites extends the half-life (t1/2) of the drug

candidate.

Conformational Restriction: The C4-methyl group creates steric clash with substituents at

C3, forcing the aldehyde (or subsequent derivatives like Schiff bases) out of planarity, which

can enhance selectivity for deep protein pockets.
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Caption: Strategic advantages of the 2,4,7-trimethyl substitution pattern in medicinal chemistry

campaigns.

Key Derivatives[1]
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Schiff Bases: Condensation with aryl amines yields potential antioxidant and anti-

inflammatory agents.

Chalcones: Claisen-Schmidt condensation with acetophenones yields microtubule-targeting

agents.

Indole-3-acetonitriles: Reductive cyanation converts the aldehyde to an acetonitrile, a

precursor to tryptamine analogs.

Safety & Handling
Hazards: Indole-3-carbaldehydes are generally irritants.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes can oxidize

to carboxylic acids upon prolonged exposure to air.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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